PI3K Isoform Selectivity Profile: β‑Preference with α/γ Sparing
Across four Class I PI3K isoforms assayed under identical conditions (PI3K AlphaScreen, PerkinElmer, human N‑terminal poly‑His‑tagged catalytic subunits co‑expressed with p85α in Sf9 baculovirus, 20 min incubation), compound 3‑amino‑1‑(2‑(methoxymethyl)piperidin‑1‑yl)propan‑1‑one (CHEMBL2165011) displays a clear PI3Kβ‑preferring profile: Ki = 41 nM (β), 63 nM (δ), 199 nM (γ), and 200 nM (α). This contrasts with pan‑PI3K clinical candidates such as copanlisib (BAY 80‑6946), which inhibits all four isoforms within a 0.5–3.5 nM IC₅₀ range [1]. The compound’s β‑over‑α selectivity (4.8‑fold) and β‑over‑γ selectivity (4.9‑fold) allows targeted interrogation of PI3Kβ‑mediated signaling without fully suppressing PI3Kα‑dependent metabolic pathways [2].
| Evidence Dimension | PI3K isoform inhibition potency (Ki, nM) |
|---|---|
| Target Compound Data | PI3Kβ: 41 nM; PI3Kδ: 63 nM; PI3Kγ: 199 nM; PI3Kα: 200 nM |
| Comparator Or Baseline | Copanlisib PI3Kα IC₅₀ = 0.5 nM; PI3Kβ = 3.7 nM; PI3Kγ = 6.4 nM; PI3Kδ = 0.7 nM (pan‑PI3K reference) [1] |
| Quantified Difference | β/α selectivity ratio: 4.8 (target compound) vs. 7.4 (copanlisib, inverse preference); distinct rank order of isoform potency |
| Conditions | PI3K AlphaScreen assay (PerkinElmer); human N‑terminal poly‑His‑tagged PI3K isoforms co‑expressed with p85α in Sf9 baculovirus; 20 min incubation |
Why This Matters
The graded β>δ>γ≈α profile enables PI3Kβ pathway dissection in PTEN‑deficient cancer models without the confounding pan‑isoform suppression that limits mechanistic resolution with agents like copanlisib.
- [1] BindingDB Entry BDBM50394852 (CHEMBL2165011), Affinity Data for 3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one: PI3Kβ Ki = 41 nM, PI3Kδ Ki = 63 nM, PI3Kγ Ki = 199 nM, PI3Kα Ki = 200 nM. BindingDB / ChEMBL, 2014. Copanlisib reference data from Liu N, et al. Clin Cancer Res, 2009. View Source
- [2] Andrews KL, Bo YY, Booker S, et al. Inhibitors of PI3 kinase and/or mTOR. US Patent 8,772,480 B2, 2014. (Describes isoform‑selective PI3K inhibitor strategy and therapeutic rationale for PI3Kβ‑preferring agents.) View Source
